![molecular formula C22H20ClNO3 B12590510 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide CAS No. 648922-94-5](/img/structure/B12590510.png)
5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide: is an organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a hydroxy group, and a benzamide moiety. Its molecular formula is C21H20ClNO3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-[2-(4-methylphenyl)ethoxy]aniline under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product. The use of advanced analytical tools like FTIR, 1H-NMR, and 13C-NMR helps in characterizing and confirming the structure of the synthesized compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chloro or hydroxy groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can target bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: It may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis, thereby exhibiting its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Similar structure but lacks the ethoxy and methylphenyl groups.
5-Chloro-2-methoxy-N-{2-(4-sulfamoylphenyl)ethyl}benzamide: Contains a methoxy group instead of a hydroxy group and a sulfamoylphenyl group instead of a methylphenyl group.
Uniqueness
The uniqueness of 5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and methylphenyl groups enhances its potential as a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
648922-94-5 |
|---|---|
Molekularformel |
C22H20ClNO3 |
Molekulargewicht |
381.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[3-[2-(4-methylphenyl)ethoxy]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c1-15-5-7-16(8-6-15)11-12-27-19-4-2-3-18(14-19)24-22(26)20-13-17(23)9-10-21(20)25/h2-10,13-14,25H,11-12H2,1H3,(H,24,26) |
InChI-Schlüssel |
KNRSMTSRRVBKIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


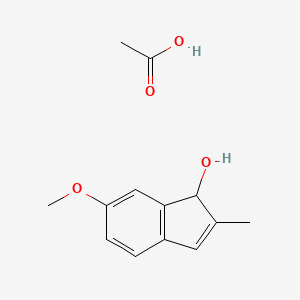
![N-[(2-Chlorophenyl)methyl]-N-[6-(2-chlorophenyl)pyridin-2-yl]urea](/img/structure/B12590437.png)
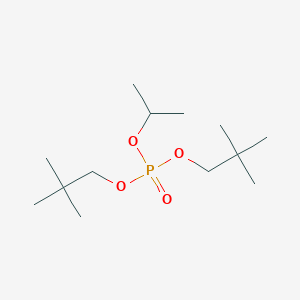

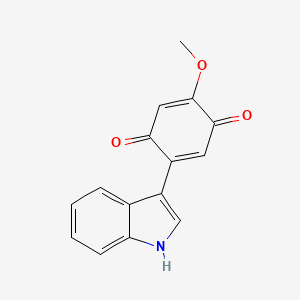
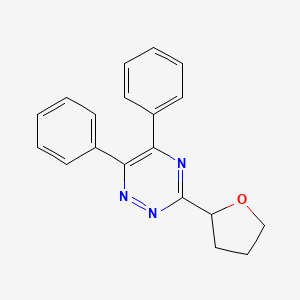
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12590478.png)
![Quinoline, 2-chloro-7-methyl-3-[3-(4-methylphenyl)-5-isoxazolyl]-](/img/structure/B12590484.png)
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![1H-Purine, 6-[(3-methoxyphenyl)thio]-](/img/structure/B12590500.png)
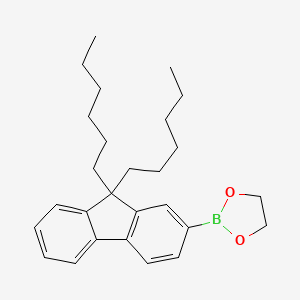
![4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid](/img/structure/B12590521.png)

![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
